molecular formula C2H2F2<br>C2H2F2<br>CH2=CF2 B3415555 Vinylidene fluoride CAS No. 24937-79-9

Vinylidene fluoride

Cat. No. B3415555
Key on ui cas rn: 24937-79-9
M. Wt: 64.03 g/mol
InChI Key: BQCIDUSAKPWEOX-UHFFFAOYSA-N
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Patent
US05739234

Procedure details

Into a 2 liter-autoclave, 1000 g of deionized water, 0.8 g of methylcellulose, 2.5 g of ethyl acetate, 4 g of di-iso-propyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride, and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/0.50), were charged and subjected to suspension polymerization at 28° C. for 47 hours.
Name
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]([F:5])([F:4])=[CH2:3].[C:6]([O:13][CH3:14])(=[O:12])/[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10]>C(OCC)(=O)C>[C:6]([O:12][O:13][C:6]([O:12][CH:2]([CH3:3])[CH3:3])=[O:1])([O:13][CH:14]([CH3:2])[CH3:14])=[O:1].[C:2]([F:5])([F:4])=[CH2:3].[C:6]([O:13][CH3:14])(=[O:12])/[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(F)F.C(\C=C/C(=O)[O-])(=O)OC
Name
Quantity
2.5 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
Name
Type
product
Smiles
C(=O)(OC(C)C)OOC(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
Name
Type
product
Smiles
C(=C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 396 g
Name
Type
product
Smiles
C(\C=C/C(=O)[O-])(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05739234

Procedure details

Into a 2 liter-autoclave, 1000 g of deionized water, 0.8 g of methylcellulose, 2.5 g of ethyl acetate, 4 g of di-iso-propyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride, and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/0.50), were charged and subjected to suspension polymerization at 28° C. for 47 hours.
Name
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]([F:5])([F:4])=[CH2:3].[C:6]([O:13][CH3:14])(=[O:12])/[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10]>C(OCC)(=O)C>[C:6]([O:12][O:13][C:6]([O:12][CH:2]([CH3:3])[CH3:3])=[O:1])([O:13][CH:14]([CH3:2])[CH3:14])=[O:1].[C:2]([F:5])([F:4])=[CH2:3].[C:6]([O:13][CH3:14])(=[O:12])/[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(F)F.C(\C=C/C(=O)[O-])(=O)OC
Name
Quantity
2.5 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
Name
Type
product
Smiles
C(=O)(OC(C)C)OOC(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
Name
Type
product
Smiles
C(=C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 396 g
Name
Type
product
Smiles
C(\C=C/C(=O)[O-])(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05739234

Procedure details

Into a 2 liter-autoclave, 1000 g of deionized water, 0.8 g of methylcellulose, 2.5 g of ethyl acetate, 4 g of di-iso-propyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride, and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/0.50), were charged and subjected to suspension polymerization at 28° C. for 47 hours.
Name
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]([F:5])([F:4])=[CH2:3].[C:6]([O:13][CH3:14])(=[O:12])/[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10]>C(OCC)(=O)C>[C:6]([O:12][O:13][C:6]([O:12][CH:2]([CH3:3])[CH3:3])=[O:1])([O:13][CH:14]([CH3:2])[CH3:14])=[O:1].[C:2]([F:5])([F:4])=[CH2:3].[C:6]([O:13][CH3:14])(=[O:12])/[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(F)F.C(\C=C/C(=O)[O-])(=O)OC
Name
Quantity
2.5 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
Name
Type
product
Smiles
C(=O)(OC(C)C)OOC(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
Name
Type
product
Smiles
C(=C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 396 g
Name
Type
product
Smiles
C(\C=C/C(=O)[O-])(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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